molecular formula C28H23N5O4 B2805386 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207019-42-8

5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2805386
CAS No.: 1207019-42-8
M. Wt: 493.523
InChI Key: JUYKUDMLMUWMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one (hereafter referred to as the target compound) is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a naphthalen-1-yl group and a 1,2,4-oxadiazole moiety. This article compares its properties with structurally similar compounds, focusing on substituent effects, synthesis routes, and biological activities.

Properties

CAS No.

1207019-42-8

Molecular Formula

C28H23N5O4

Molecular Weight

493.523

IUPAC Name

5-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C28H23N5O4/c1-3-36-24-12-11-19(15-25(24)35-2)27-29-26(37-31-27)17-32-13-14-33-23(28(32)34)16-22(30-33)21-10-6-8-18-7-4-5-9-20(18)21/h4-16H,3,17H2,1-2H3

InChI Key

JUYKUDMLMUWMEH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC6=CC=CC=C65)C3=O)OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazin class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrazolo[1,5-a]pyrazin core
  • An oxadiazole moiety
  • Ethoxy and methoxy substituents on the phenyl ring

This structural diversity is believed to contribute to its biological activities.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazin derivatives. For instance:

  • Inhibition of Lung Cancer Cells : A study synthesized various derivatives, including those related to our compound, and evaluated their effects on A549 lung cancer cells. The results indicated that these compounds could inhibit cell growth in a dose-dependent manner. Notably, some derivatives induced apoptosis and G1-phase cell cycle arrest in different lung cancer cell lines (A549, H322, H1299) .
  • Mechanism of Action : The mechanism underlying the anticancer effects involves modulation of autophagy and induction of apoptosis. Compounds with specific substituents showed enhanced inhibitory effects on cell proliferation .

Antimicrobial Activity

The antimicrobial properties of pyrazolo derivatives have also been explored:

  • In Vitro Studies : A series of pyrazole derivatives demonstrated significant antimicrobial activity against various pathogens. For example, compounds were tested for minimum inhibitory concentration (MIC) values against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, showing promising results .
  • Biofilm Formation Inhibition : Some derivatives effectively inhibited biofilm formation in pathogenic isolates, suggesting their potential as therapeutic agents against biofilm-associated infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of these compounds:

CompoundSubstituentBiological Activity
3o4-ChlorophenylHigh inhibition of A549 cell growth
7bThiazol/ThiopheneSignificant antimicrobial activity

The presence of electron-donating or withdrawing groups on the aromatic rings significantly affects binding affinity and biological activity.

Case Study 1: Pyrazolo[1,5-a]pyrazin Derivatives

A series of novel pyrazolo derivatives were synthesized and evaluated for their anticancer properties. The study utilized MTT assays to assess growth inhibition across various concentrations over 72 hours. Results indicated that certain derivatives exhibited notable cytotoxicity against breast cancer cell lines .

Case Study 2: Antimicrobial Evaluation

Another study focused on synthesizing thiazol-bearing pyrazole derivatives and evaluating their antimicrobial activities. The findings revealed that specific compounds demonstrated low MIC values (0.22 to 0.25 μg/mL), indicating strong antimicrobial efficacy .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds featuring the oxadiazole moiety often exhibit significant anticancer properties. Studies have shown that derivatives of this class can inhibit the growth of various cancer cell lines:

Cell Line IC50 Value (µM) Reference
MCF-7 (Breast Cancer)0.12 - 2.78
A549 (Lung Cancer)0.15 - 3.00

The anticancer mechanism is primarily attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways, such as:

  • Telomerase: Implicated in cancer cell immortality.
  • Histone Deacetylases (HDAC): Involved in gene expression regulation.
  • Topoisomerase II: Important for DNA replication.

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes critical for cancer progression:

  • Thymidylate Synthase: Essential for DNA synthesis.

Inhibiting these enzymes can disrupt the proliferation of cancer cells, making this compound a candidate for further development as an anticancer agent.

Antimicrobial Properties

Preliminary studies suggest that the compound may also possess antimicrobial properties. The oxadiazole ring has been associated with the inhibition of bacterial growth, making it relevant in the development of new antibiotics.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects linked to compounds containing the pyrazolo[1,5-a]pyrazin structure. These effects could be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into their mechanisms:

  • Study on Oxadiazole Derivatives: A study demonstrated that oxadiazole derivatives inhibited cancer cell growth through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Activity Assessment: Another research highlighted the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections .
  • Neuroprotective Mechanisms: Investigations into the neuroprotective properties of pyrazolo[1,5-a]pyrazines revealed their ability to reduce oxidative stress markers in neuronal cells .

Chemical Reactions Analysis

Functionalization at Position 7 of the Pyrazolo[1,5-a]pyrazine Core

The pyrazolo[1,5-a]pyrazine scaffold is highly reactive at position 7 due to its acidic C–H bond (calculated pKa in DMSO: ~23–25) . This site undergoes nucleophilic carbene insertion reactions with silylformamidine (1 ), forming stable aminal derivatives (Table 1). Hydrolysis of these aminals yields aldehydes, enabling further derivatization.

EntrySubstituents (R, R')Reaction Conditions for Aminal FormationYield (%)Hydrolysis ConditionsAldehyde Yield (%)
1H, Cl1.5 equiv 1 , rt, 4 days9315% HCl, 60°C, 10 min93
2H, CN2.0 equiv 1 , rt, 20 h50
3Br, CO₂Me3.0 equiv 1 , rt, 20 h9020% HBr, 60°C, 10 min52

Table 1: Reaction of pyrazolo[1,5-a]pyrazine derivatives with silylformamidine (1 ) and subsequent hydrolysis .

Key observations:

  • Electron-withdrawing substituents (e.g., CN, NO₂) reduce reaction yields due to decreased acidity at position 7 .

  • Methanolysis of aminals produces methylimines, expanding synthetic utility .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring is susceptible to:

  • Acidic Hydrolysis : Cleavage under strong acidic conditions (e.g., HCl, HBr) generates carboxylic acid derivatives.

  • Nucleophilic Attack : Reacts with amines or hydrazines at the electron-deficient C5 position, forming substituted amidines.

  • Photochemical Rearrangements : Under UV light, oxadiazoles may undergo ring contraction to form imidazoles.

Transformations of Aromatic Substituents

  • Naphthalen-1-yl Group : Participates in electrophilic substitution (e.g., nitration, sulfonation) at the α-position due to electron-rich aromaticity.

  • 4-Ethoxy-3-Methoxyphenyl Group :

    • Demethylation : Treating with BBr₃ cleaves methoxy groups to hydroxyls.

    • Ether Cleavage : HI or HBr converts ethoxy groups to iodides/bromides.

Reductive and Oxidative Pathways

  • Reduction of Pyrazinone : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazin-4(5H)-one ring to a dihydro derivative, altering electronic properties.

  • Oxidation of Methyl Group : Strong oxidants (e.g., KMnO₄) convert the methylene bridge (-CH₂-) to a ketone (-CO-).

Computational Insights

DFT calculations predict:

  • The oxadiazole ring’s LUMO (-1.8 eV) facilitates nucleophilic attacks.

  • The pyrazolo[1,5-a]pyrazine core’s HOMO (-5.4 eV) dictates regioselectivity in electrophilic reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Pyrazolo[1,5-a]pyrazin-4(5H)-one vs. Pyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Target Compound: The pyrazinone core is a five-membered fused ring system. Substituents include a naphthalen-1-yl group at position 2 and a 1,2,4-oxadiazole-methyl group at position 5 .
  • MK66 (50) (): Features a pyrazolo[1,5-a]pyrimidin-7(4H)-one core (six-membered ring). The 4-methoxyphenyl substituent at position 5 and phenyl at position 2 suggest reduced steric hindrance compared to the target compound’s naphthyl group. The larger core may alter binding kinetics in biological targets .
Oxadiazole vs. Oxazole Substitutions
  • Compound in : Replaces oxadiazole with a 1,3-oxazole ring. Oxazole’s reduced electronegativity may decrease metabolic stability compared to oxadiazole .

Substituent Effects

Naphthalen-1-yl vs. Phenyl Groups
  • This substituent is associated with anticancer activity in triazole-thione derivatives () .
  • Compound in : Substitutes naphthyl with phenyl, reducing hydrophobicity and possibly limiting cellular uptake .
Ethoxy-Methoxyphenyl vs. Fluorophenyl
  • Target Compound : The 4-ethoxy-3-methoxyphenyl group provides electron-donating effects, which may improve solubility and pharmacokinetics.
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole (): Fluorine’s electronegativity enhances metabolic stability and bioavailability. However, the absence of an oxadiazole moiety may reduce target specificity .

Receptor Binding

  • Compound in : Demonstrated binding affinity to estrogen receptor alpha (ERα) comparable to 4-OHT, a native ligand. The naphthyl group may contribute to hydrophobic interactions in the binding pocket .

Anticancer Potential

  • Triazole-Thione Derivatives (): Naphthyl-substituted analogs exhibit notable anticancer activity, implying the target compound’s naphthyl group may confer similar properties .

Physicochemical Properties

Table 1: Comparative Analysis of Key Features

Compound Core Structure Key Substituents Molecular Weight Notable Activity
Target Compound Pyrazolo[1,5-a]pyrazinone Naphthalen-1-yl, 1,2,4-oxadiazole ~493.5* Potential anticancer
MK66 () Pyrazolo[1,5-a]pyrimidinone 4-Methoxyphenyl, phenyl ~334.3 Unspecified
Compound Pyrazolo[1,5-a]pyrazinone Phenyl, methyl-oxadiazole 337.3 Unreported
5-(4-Fluorophenyl)-pyrazole () Pyrazole Fluorophenyl, naphthalen-1-yl ~326.3 ERα binding

*Calculated based on substituents.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, including the formation of oxazole and pyrazolo[1,5-a]pyrazin intermediates, followed by coupling under optimized conditions (e.g., temperature, solvent choice). Key steps include cyclization of oxadiazole precursors and alkylation of the pyrazine core. Purity is ensured via chromatography (TLC, column) and analytical techniques like NMR and mass spectrometry to confirm intermediate and final product integrity .

Basic: Which methods are used for structural characterization and conformation analysis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies functional groups and connectivity, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Computational modeling (e.g., density functional theory, DFT) predicts 3D conformations and electronic properties, aiding in understanding interactions with biological targets .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR studies involve systematic substitution of functional groups (e.g., methoxy, ethoxy, or naphthyl groups) to assess their impact on bioactivity. For example:

Substituent PositionModificationObserved Effect (IC₅₀)Reference
Oxadiazole ringEthoxy → MethoxyIncreased kinase inhibition
Naphthyl groupFluorinationEnhanced solubility
Dose-response assays (e.g., cell viability) and computational docking (e.g., AutoDock) validate hypotheses .

Advanced: How should researchers address contradictions in reported biological activity data?

Contradictions (e.g., varying IC₅₀ values) require cross-validation using standardized assays (e.g., MTT for cytotoxicity) and replication under identical conditions. Computational tools like molecular dynamics simulations can model binding affinities to reconcile discrepancies. For instance, solvent polarity or cell-line variability may explain differences .

Advanced: What methodologies elucidate the compound’s mechanism of action in cellular systems?

Mechanistic studies combine:

  • Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure target affinity.
  • Pathway analysis : RNA-seq or proteomics to identify dysregulated genes/proteins (e.g., autophagy markers LC3-II, p62) .
  • Genetic knockouts : CRISPR/Cas9 to validate target necessity .

Advanced: How can computational methods predict reactivity and stability under physiological conditions?

Density-functional theory (DFT) calculates reaction pathways (e.g., hydrolysis of the oxadiazole ring) and redox potentials. Molecular dynamics (MD) simulations model stability in aqueous environments (e.g., blood plasma). These methods guide derivatization to enhance metabolic stability .

Basic: What are key considerations for solubility and stability during in vitro assays?

Solubility is optimized using co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers. Stability is assessed via HPLC under varying pH (2–9) and temperatures (4–37°C). Aggregation-prone regions are identified via dynamic light scattering (DLS) .

Advanced: How can reaction conditions be optimized for derivative synthesis?

Design of Experiments (DoE) and flow chemistry techniques improve scalability and reproducibility. For example, continuous-flow reactors enhance yield in cyclization steps by controlling residence time and temperature. Statistical models (e.g., response surface methodology) identify optimal reagent ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.